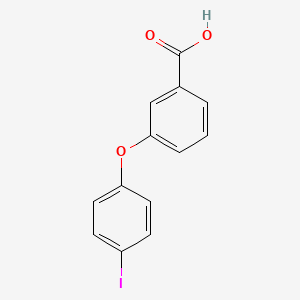
Ethyl 6-oxo-4-((pyridin-2-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-oxo-4-((pyridin-2-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. The presence of various functional groups, including an ethyl ester, a pyridazine ring, and a p-tolyl group, makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the condensation of appropriate precursors, such as pyridine derivatives and diketones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective modifications, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, halogenated, and alkylated products. These derivatives can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Chemistry: In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in the development of new chemical entities.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways. Its derivatives may also exhibit biological activity, making them potential candidates for drug development.
Medicine: In medicinal chemistry, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the design of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in the development of new industrial products.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would vary based on the biological context and the specific derivatives being studied.
類似化合物との比較
Ethyl 4-((pyridin-2-ylmethyl)amino)benzoate
Ethyl 6-oxo-4-((pyridin-2-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Ethyl 4-((pyridin-2-ylmethyl)amino)benzoate
Uniqueness: this compound stands out due to its unique combination of functional groups and structural features
特性
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-(pyridin-2-ylmethylamino)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-20(26)19-17(22-13-15-6-4-5-11-21-15)12-18(25)24(23-19)16-9-7-14(2)8-10-16/h4-12,22H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXUVKRDSSPZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2502644.png)
![N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2502646.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2502648.png)



![3-(thiophen-2-yl)-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2502656.png)
![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)


